Cas no 876669-95-3 (2-8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide)

2-8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
- 2-8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide
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- Inchi: 1S/C17H15FN6O3/c1-9-7-22-13-14(21(2)17(27)23(15(13)26)8-12(19)25)20-16(22)24(9)11-5-3-10(18)4-6-11/h3-7H,8H2,1-2H3,(H2,19,25)
- InChI Key: DBOQLCMXURSYCQ-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])N1C(C([H])([H])[H])=C([H])N2C1=NC1=C2C(N(C([H])([H])C(N([H])[H])=O)C(N1C([H])([H])[H])=O)=O
2-8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2583-0053-100mg |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 100mg |
$248.0 | 2023-08-07 | |
Life Chemicals | F2583-0053-4mg |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 4mg |
$66.0 | 2023-08-07 | |
Life Chemicals | F2583-0053-25mg |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 25mg |
$109.0 | 2023-08-07 | |
Life Chemicals | F2583-0053-20μmol |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 20μmol |
$79.0 | 2023-08-07 | |
Life Chemicals | F2583-0053-30mg |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 30mg |
$119.0 | 2023-08-07 | |
Life Chemicals | F2583-0053-40mg |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 40mg |
$140.0 | 2023-08-07 | |
Life Chemicals | F2583-0053-1mg |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 1mg |
$54.0 | 2023-08-07 | |
Life Chemicals | F2583-0053-75mg |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 75mg |
$208.0 | 2023-08-07 | |
Life Chemicals | F2583-0053-3mg |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 3mg |
$63.0 | 2023-08-07 | |
Life Chemicals | F2583-0053-2μmol |
2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
876669-95-3 | 90%+ | 2μmol |
$57.0 | 2023-08-07 |
2-8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide Related Literature
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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5. Water
Additional information on 2-8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide
Compound CAS No 876669-95-3: 2-(8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetamide
The compound with CAS number 876669-95-3 is a highly specialized chemical entity known as 2-(8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetamide. This molecule belongs to the class of imidazo[1,2-g]purin derivatives and has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
The structural complexity of this compound is evident from its name. The imidazo[1,2-g]purin moiety forms the core of the molecule and is characterized by a fused bicyclic system comprising an imidazole ring fused to a purine-like structure. The substitution pattern includes a 4-fluorophenyl group at position 8 of the imidazo[1,2-g]purin ring system. Additionally, methyl groups are present at positions 1 and 7 of the same ring system. The presence of these substituents significantly influences the compound's physicochemical properties and biological activity.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts targeting various disease states. For instance, research has demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in oncogenic signaling pathways. This suggests its potential application in the development of anticancer therapeutics.
In addition to its kinase inhibitory activity, this compound has also shown promise in other therapeutic areas such as antiviral and anti-inflammatory applications. The substitution pattern on the imidazo[1,2-g]purin core allows for fine-tuning of its pharmacokinetic properties and bioavailability when used as a drug candidate.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the imidazo[1,2-g]purin derivative followed by subsequent functionalization steps to introduce the desired substituents. Recent advancements in synthetic methodologies have enabled more efficient and scalable routes for its production.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry (MS). These techniques provide insights into its molecular structure and purity.
In terms of biological evaluation studies conducted on this compound include in vitro assays assessing its cytotoxicity against various cancer cell lines as well as its ability to inhibit specific molecular targets such as protein kinases or viral enzymes. In vivo studies have also been performed to evaluate its pharmacokinetic profile including absorption distribution metabolism and excretion (ADME) properties.
The integration of computational chemistry tools has further enhanced our understanding of this compound's interactions with biological targets. Molecular docking studies have provided insights into how it binds to key protein domains thereby guiding further optimization efforts aimed at improving its potency selectivity and pharmacokinetic properties.
Given its promising biological profile this compound represents a valuable asset in early-stage drug discovery programs. Its structural features make it amenable to further modifications which could potentially lead to more effective therapeutic agents with improved efficacy and reduced side effects.
In conclusion CAS No 876669-95-3 stands out as an important chemical entity with significant potential in advancing medical science particularly in areas where targeted therapies are needed such as oncology virology and inflammation management.
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